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molecular formula C16H20N2OS B8726993 5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde CAS No. 178978-95-5

5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde

Cat. No. B8726993
M. Wt: 288.4 g/mol
InChI Key: AMAVGABZULUSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06147097

Procedure details

In 16 ml of dry tetrahydrofuran was dissolved 800 mg (3.1 mmol) of 5-(3,5-dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole (X=Y=Me) (10). This solution was cooled to -78° C. and 2.2 ml of n-butyllithium-n-hexane (1.66 molar) was added dropwise under nitrogen. After 5 minutes, 680 mg (9.3 mmol) of dry N,N-dimethylformamide was added and the reaction was further conducted at the same temperature for 15 minutes. This reaction mixture was poured in ice-water and extracted with diethyl ether. The organic layer was washed with water and dried over sodium sulfate. The solvent was then distilled off under reduced pressure and the residue was purified by silica gel chromatography (ethyl acetate:n-hexane=1:5) to provide 644 mg (yield 73%) of Compound I-6. mp 93 to 94° C.
Name
n-butyllithium n-hexane
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step Two
Name
5-(3,5-dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole
Quantity
800 mg
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
73%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([S:9][C:10]2[N:14]([CH3:15])[CH:13]=[N:12][C:11]=2[CH:16]([CH3:18])[CH3:17])[CH:5]=[C:6]([CH3:8])[CH:7]=1.C([Li])CCC.CCCCCC.CN(C)[CH:32]=[O:33]>O1CCCC1>[CH3:8][C:6]1[CH:5]=[C:4]([S:9][C:10]2[N:14]([CH3:15])[C:13]([CH:32]=[O:33])=[N:12][C:11]=2[CH:16]([CH3:18])[CH3:17])[CH:3]=[C:2]([CH3:1])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
n-butyllithium n-hexane
Quantity
2.2 mL
Type
reactant
Smiles
C(CCC)[Li].CCCCCC
Step Two
Name
Quantity
680 mg
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
5-(3,5-dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole
Quantity
800 mg
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)SC1=C(N=CN1C)C(C)C
Name
Quantity
16 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction was further conducted at the same temperature for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (ethyl acetate:n-hexane=1:5)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)SC1=C(N=C(N1C)C=O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 644 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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